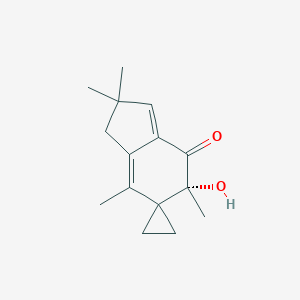

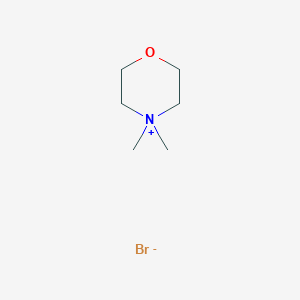

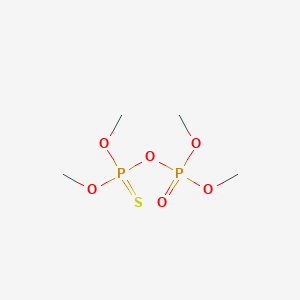

![molecular formula C32H36FNO4 B057059 t-Butyl (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoate CAS No. 147489-06-3](/img/structure/B57059.png)

t-Butyl (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinoline derivatives and structurally related compounds is a key focus in the development of potential pharmacological agents. For instance, ethyl [6-bromo-1-(4-fluorophenylmethyl)-4(1H)-quinolinon-3-yl]-4-hydroxy-2-oxo-3-butenoate and its analogs have been synthesized for evaluation as HIV-1 integrase inhibitors, showing the intricate synthetic routes involved in producing quinoline-based compounds with biological relevance (Vandurm et al., 2009).

Molecular Structure Analysis

The structure of quinoline derivatives significantly impacts their chemical and physical properties. Studies on compounds such as 3-([5-(t-butyl)-2-hydroxyphenyl]iminomethyl)[1,1′-biphenyl]-4-ol have utilized NMR and X-ray techniques to determine their configurations, indicating the critical role of molecular structure in understanding the behavior of such compounds (Sridharan et al., 2004).

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions that define their functional applications. For example, the photochemistry of 1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-7-(piperazin-1-yl)quinoline-3-carboxylic acid in aqueous solutions reveals substitution and decarboxylation processes under specific conditions, highlighting the complex chemical behavior of such molecules (Mella et al., 2001).

Physical Properties Analysis

The physical properties of quinoline derivatives are crucial for their manipulation and use in various applications. Studies on the structural and theoretical aspects of related compounds provide insights into their stability, solubility, and other physical characteristics, which are essential for designing compounds with desired properties.

Chemical Properties Analysis

The chemical properties of "t-Butyl (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoate" and related molecules, including reactivity, chemical stability, and interactions with biological molecules, are fundamental to their potential as therapeutic agents. Research into the synthesis and biological evaluations of quinoline-based HMG-CoA reductase inhibitors exemplifies the targeted chemical manipulation of such compounds for enhanced biological activity (Suzuki et al., 2001).

Applications De Recherche Scientifique

Immunomodulatory Effects of Quinolines

Quinolines, particularly fluoroquinolones, have been studied for their immunomodulatory effects. These compounds can influence cytokine synthesis, impacting both cellular and humoral immunity. The modifications at the quinoline core, such as the presence of a cyclopropyl group, significantly affect hematopoiesis and could enhance the synthesis of colony-stimulating factors (CSFs) in both lung and bone marrow. This property suggests potential research applications in immunosuppression therapies, chronic airway inflammatory diseases, and sinusitis (Dalhoff & Shalit, 2003).

Optoelectronic Applications

Quinoline derivatives have found applications in the development of optoelectronic materials. The integration of quinoline and pyrimidine fragments into π-extended conjugated systems has been valuable for creating novel materials for organic light-emitting diodes (OLEDs), including highly efficient red phosphorescent OLEDs and white OLEDs. The electroluminescent properties of these materials suggest a broad potential for use in electronic devices, image sensors, and photoelectric conversion elements (Lipunova et al., 2018).

Chemical Synthesis and Catalysis

Quinolines have roles in chemical synthesis and catalysis. For instance, metal cation-exchanged clays utilizing quinoline derivatives have been used as catalysts in organic synthesis reactions. These reactions include Friedel-Crafts alkylation, aromatic alkylation, and carbonyl-ene reactions, indicating the versatility of quinoline-based catalysts in producing various organic compounds (Tateiwa & Uemura, 1997).

Anticorrosive Materials

Quinoline derivatives are used as anticorrosive materials, protecting metals from corrosion due to their ability to form stable chelating complexes. These compounds, especially those with polar substituents, show significant effectiveness in preventing metallic corrosion, highlighting their potential for industrial applications in protecting infrastructure and machinery (Verma et al., 2020).

Propriétés

IUPAC Name |

tert-butyl 2-[(4R,6S)-6-[(E)-2-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]ethenyl]-2,2-dimethyl-1,3-dioxan-4-yl]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H36FNO4/c1-31(2,3)38-28(35)19-24-18-23(36-32(4,5)37-24)16-17-26-29(20-12-14-22(33)15-13-20)25-8-6-7-9-27(25)34-30(26)21-10-11-21/h6-9,12-17,21,23-24H,10-11,18-19H2,1-5H3/b17-16+/t23-,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJPCLUSFUIHTP-KAAYJFPCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC(CC(O1)C=CC2=C(C3=CC=CC=C3N=C2C4CC4)C5=CC=C(C=C5)F)CC(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(O[C@H](C[C@H](O1)/C=C/C2=C(C3=CC=CC=C3N=C2C4CC4)C5=CC=C(C=C5)F)CC(=O)OC(C)(C)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H36FNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

t-Butyl (3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-isopropylidenedioxy-6-heptenoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

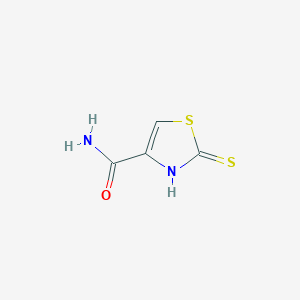

![[(E)-1,3-benzothiazol-2-yldiazenyl]cyanamide](/img/structure/B57002.png)

![4-[2-(4-Hydroxy-3,5-dimethylphenyl)pentan-2-yl]-2,6-dimethylphenol](/img/structure/B57005.png)